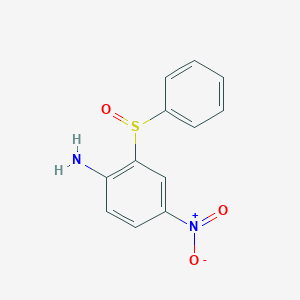
4-Amino-5-hydroxyazepane-1-carboxylic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-hydroxyazepane-1-carboxylic acid benzyl ester is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by its azepane ring structure, which is a seven-membered ring containing one nitrogen atom. The presence of amino and hydroxy functional groups, along with the carboxylic acid benzyl ester moiety, makes this compound versatile for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-hydroxyazepane-1-carboxylic acid benzyl ester typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors to form the azepane ring, followed by the introduction of amino and hydroxy groups. The final step involves esterification to introduce the benzyl ester moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-hydroxyazepane-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzyl ester moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can yield an amine.
Aplicaciones Científicas De Investigación
4-Amino-5-hydroxyazepane-1-carboxylic acid benzyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-hydroxyazepane-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups allows it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Amino-5-hydroxyazepane-1-carboxylic acid benzyl ester include other azepane derivatives with different functional groups, such as:
- 4-Amino-5-hydroxy-azepane-1-carboxylic acid methyl ester
- 4-Amino-5-hydroxy-azepane-1-carboxylic acid ethyl ester
- 4-Amino-5-hydroxy-azepane-1-carboxylic acid propyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The benzyl ester moiety, in particular, can enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic targets.
Propiedades
Fórmula molecular |
C14H20N2O3 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
benzyl 4-amino-5-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c15-12-6-8-16(9-7-13(12)17)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10,15H2 |
Clave InChI |
PDWYFMYGWHITCX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC(C1N)O)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(t-Butoxycarbonyl)-4-(6-allyl-imidazo[1,2-a]pyridin-3-yl)-piperidine](/img/structure/B8429091.png)

![6-tert-Butyl-pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B8429120.png)


